7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Overview
Description
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is an organic compound with the molecular formula C10H10ClNO. It is a member of the benzazepine family, characterized by a seven-membered ring structure fused to a benzene ring. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:
Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzazepines, N-oxides, and hydrogenated derivatives .
Scientific Research Applications
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. For instance, in the case of Tolvaptan, it acts as a selective antagonist of the vasopressin V2 receptor. This interaction inhibits the binding of vasopressin, leading to increased excretion of free water and correction of hyponatremia .
Comparison with Similar Compounds
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist with a similar mechanism of action but different chemical structure.
Uniqueness
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its specific structural features, which allow it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRWXDXKODMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520921 | |
Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22344-77-0 | |
Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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